

Eroonazole synthesis pathway and purification

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An In-depth Technical Guide to the Synthesis and Purification of Efinaconazole

Introduction

Efinaconazole is a triazole antifungal agent utilized for the topical treatment of onychomycosis, a fungal infection of the nail.[1][2] Marketed under the trade name Jublia®, it functions by inhibiting the fungal enzyme lanosterol 14α -demethylase, a critical component in the ergosterol biosynthesis pathway.[2][3][4] The disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to cell death.[3][4] This guide provides a detailed overview of the industrial synthesis pathway and subsequent purification methods for producing high-purity Efinaconazole, tailored for researchers and professionals in drug development.

Core Synthesis Pathway

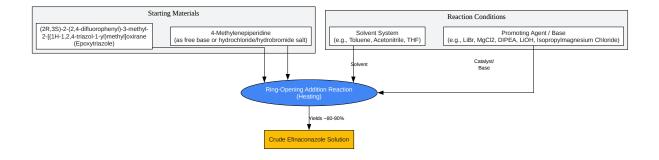
The primary industrial synthesis of Efinaconazole involves the nucleophilic ring-opening of an epoxide intermediate, (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazol-1-yl)methyl]oxirane, with 4-methylenepiperidine.[5][6][7][8] This reaction forms the carbon-nitrogen bond that is central to the Efinaconazole structure. While the fundamental reaction is straightforward, various methodologies have been developed to optimize yield, purity, and industrial scalability by addressing challenges such as the cost of reagents and the formation of impurities.[6][9]

The generalized reaction is as follows: (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazol-1-yl)methyl]oxirane + 4-methylenepiperidine \rightarrow Efinaconazole



Key developments in the synthesis focus on the reaction conditions, including the choice of solvent, the use of 4-methylenepiperidine as a free base or a salt, and the addition of promoting agents or bases.[6][7][10]

Synthesis Workflow Diagram



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Caption: Generalized workflow for the synthesis of crude Efinaconazole.

Experimental Protocols: Synthesis Protocol I: Synthesis in Toluene with Lithium Hydroxide

This protocol is adapted from industrial-scale production methods.[7][8]

Reaction Setup: To a suitable reactor, charge (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazol-1-yl)methyl]oxirane (1.0 eq), 4-methylenepiperidine hydrobromide salt (1.5 eq), and lithium hydroxide (1.5 eq).



- Solvent Addition: Add toluene to the mixture, typically in a volume (L) that is 2 to 5 times the mass (kg) of the starting epoxytriazole.[7][8]
- Reaction: Heat the mixture to approximately 80°C and stir.[8] Monitor the reaction for completion by High-Performance Liquid Chromatography (HPLC). The reaction time is typically several hours.
- Work-up: Once the reaction is complete, cool the mixture. Wash the reaction mixture with water to remove inorganic salts and unreacted reagents.
- Isolation: The resulting toluene solution containing crude Efinaconazole can be carried forward to the purification stage.

Protocol II: Synthesis in Anhydrous THF

This method is designed to minimize water-related impurities by using anhydrous conditions.[6] [9]

- Reagent Preparation: In a dry reactor under an inert atmosphere, suspend 4methylenepiperidine hydrochloride (1.3 eq) in anhydrous tetrahydrofuran (THF).
- Base Addition: Cool the suspension to 0-5°C and add 2.0M isopropylmagnesium chloride in THF (1.27 eq) dropwise over 1 hour.[9]
- Epoxide Addition: To the resulting suspension, add the epoxytriazole intermediate (1.0 eq) in portions.
- Reaction: Heat the reaction mixture to reflux temperature and maintain until the reaction is complete as monitored by UPLC.[9]
- Work-up: After completion, concentrate the mixture and redissolve the residue in ethyl acetate. Carefully add water to quench the reaction. Separate the organic layer.
- Isolation: The organic layer containing the crude product is washed, dried, and the solvent is evaporated to yield crude Efinaconazole.

Purification



The purification of Efinaconazole is critical to meet pharmaceutical standards, typically requiring a final purity of >99.5%.[11] Industrial processes often involve a multi-step approach combining crystallization, optional salt formation, and treatment with activated carbon.

Purification via Crystallization

Crystallization is the most common method for purifying crude Efinaconazole. An ethanol/water solvent system is widely employed.[7][11][12]

- Dissolution: The crude Efinaconazole is dissolved in absolute ethanol, often with gentle heating.[12]
- Decolorization (Optional): Activated carbon may be added to the solution, which is then stirred for 30-45 minutes to remove color and other impurities.[5] The carbon is subsequently removed by filtration.
- Crystallization: The clear ethanolic solution is cooled to 0-10°C. Purified water is then added dropwise as an anti-solvent to induce crystallization.[11] The mixture is typically stirred for an extended period (e.g., 14-15 hours) at this temperature to maximize crystal growth.
- Isolation and Drying: The resulting white crystalline solid is isolated by filtration, washed with a cold ethanol/water mixture, and dried under vacuum at approximately 45-50°C to yield pure Efinaconazole.[5][6]

Purification via p-Toluenesulfonate Salt Formation

An alternative or additional purification step involves the formation of a p-toluenesulfonate (tosylate) salt, which can be easily crystallized and then converted back to the free base.[6][8]

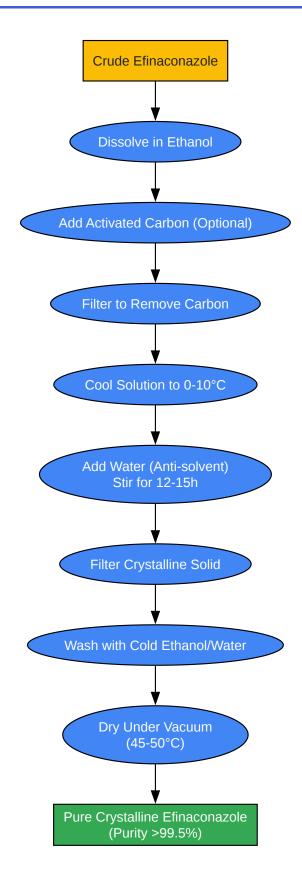
- Salt Formation: Crude Efinaconazole is dissolved in a polar solvent like ethanol. The solution is heated (e.g., to 50°C), and p-toluenesulfonic acid monohydrate (~1.0 eq) is added.[6] The mixture is heated to reflux and then gradually cooled to 0-5°C to crystallize the tosylate salt. The salt is filtered and dried.
- Neutralization: The purified Efinaconazole tosylate salt is dissolved in a mixture of ethanol
 and water.[6] A base, such as 30% sodium hydroxide, is added slowly to adjust the pH to
 approximately 11, which neutralizes the salt and precipitates the Efinaconazole free base.[6]



• Isolation: Water is added to complete the precipitation. The suspension is cooled to 0-5°C, and the pure Efinaconazole is isolated by filtration, washed with water, and dried.[6]

Purification Workflow Diagram





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Caption: Typical purification workflow for Efinaconazole via crystallization.



Data Presentation

Table 1: Summary of Synthesis Conditions and Yields

Method	Key Reagents	Solvent	Temperat ure	Time	Yield of Crude	Referenc e
Method A	4-MP HBr, LiOH	Toluene	80°C	16 hours	81%	[7]
Method B	4-MP HCI, i-PrMgCl	THF	Reflux	N/A	~82%	[6]
Method C	4-MP HCI, NaOH, LiBr	Acetonitrile	85°C	20 hours	90.3%	[11]
Method D	4-MP, (Microwave	Ethanol	120°C	6 hours	90%	[13]

4-MP = 4-methylenepiperidine

Table 2: Summary of Purification Protocols and Results



Purification Step	Solvent System	Key Conditions	Yield	Final Purity (HPLC)	Reference
Crystallizatio n	Ethanol / Water	Cool to 0- 10°C, add water	88.6%	99.84%	[11]
Crystallizatio n	Ethanol / Water	Activated carbon treatment	96.0%	99.88%	[12]
Tosylate Salt Formation	Ethanol -> Ethanol/Wate r	Salt formation, then neutralization with NaOH	~98% (from salt)	>99%	[6]
Crystallizatio n	Methanol / Water	Activated carbon, seed crystals	80% (32g from 40g)	"Pure"	[5]
Crystallizatio n	Cyclohexane	Dissolve at 55°C, cool to 10°C	>80%	>99.90%	[11][14]

Conclusion

The industrial production of Efinaconazole is achieved through a robust synthesis pathway centered on the ring-opening of an epoxytriazole intermediate. Significant process optimization has focused on improving reaction conditions to increase yield and minimize impurity formation, particularly through the use of anhydrous solvents and specific metal-based promoters. Purification is a critical downstream process, with crystallization from an ethanol/water system being the most prevalent and effective method for achieving the high degree of purity required for pharmaceutical applications. Alternative methods, such as tosylate salt formation and crystallization from other solvents like cyclohexane, provide valuable options for targeted impurity removal and process optimization. The protocols and data presented herein offer a comprehensive technical guide for professionals engaged in the synthesis and development of Efinaconazole.



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